molecular formula C22H16F4N4O3S B1574393 ONC1-13B

ONC1-13B

Cat. No.: B1574393
M. Wt: 492.4486
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ONC1-13B is a novel small molecule antagonist of the androgen receptor (AR), developed for investigational use in castration-resistant prostate cancer (CRPC) research . Its mechanism of action is similar to established antiandrogens like MDV3100 (Enzalutamide) and ARN-509 (Apalutamide) . It potently inhibits androgen receptor signaling by preventing the binding of androgens to the AR ligand-binding domain, suppressing androgen-stimulated AR nuclear translocation, and disrupting coactivator complex formation . In preclinical models, this compound demonstrated high efficacy by inhibiting dihydrotestosterone (DHT)-stimulated prostate-specific antigen (PSA) expression and proliferation of prostate cancer cells . In LNCaP-Z2 xenograft models, this compound significantly inhibited tumor growth and suppressed PSA expression, showing in vivo activity comparable to, or even higher than, MDV3100 at similar doses when calculated per unit of plasma concentration . A key research advantage of this compound is its potentially improved safety profile for investigation. Its distribution to the brain is lower than that of MDV3100 and ARN-509, which may decrease the risk of GABA-related seizure development observed with other AR antagonists . Furthermore, this compound induces significantly lower in vitro CYP3A4 activity compared to other antiandrogens, suggesting a lower potential for drug-drug interactions and making it a promising candidate for studying combination therapies with drugs that are CYP3A4 substrates . These properties make this compound a valuable and promising compound for research into advanced prostate cancer mechanisms and novel therapeutic approaches . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H16F4N4O3S

Molecular Weight

492.4486

Appearance

Solid powder

Synonyms

ONC1-13B;  ONC113B;  ONC 113B;  ONC1-0013B;  ONC 10013B;  ONC-10013B.; (R)-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxo-7-oxa-1,3-diazaspiro[4.4]nonan-1-yl)-2-fluoro-N-methylbenzamide

Origin of Product

United States

Molecular and Cellular Mechanisms of Onc1 13b Action

Androgen Receptor Antagonism

ONC1-13B exerts its primary molecular effect by antagonizing the androgen receptor. It directly binds to the AR and effectively prevents the binding of endogenous androgens, such as dihydrotestosterone (B1667394) (DHT), to the receptor's ligand-binding domain. nih.govciteab.comwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgcenmed.comprobes-drugs.orguni.luguidetopharmacology.org

Ligand Binding Domain Interaction Dynamics

Competitive binding assays have demonstrated that this compound binds to the AR ligand-binding domain with efficacy comparable to that of MDV3100. In a competitive-binding assay using the fluorescently labeled AR ligand Fluormone™, this compound exhibited an IC50 value of 7.9 µM, while DHT showed an IC50 of 19 nM, and MDV3100 demonstrated an IC50 of 16.3 µM. nih.govciteab.comnih.govwikipedia.org

Table 1: Competitive Binding Affinity to Androgen Receptor Ligand-Binding Domain

CompoundIC50 (µM)
DHT0.019
This compound7.9
MDV310016.3

Modulation of Androgen Receptor Nuclear Translocation

A critical step in AR-mediated gene expression is the translocation of the AR from the cytoplasm to the nucleus upon ligand binding. This compound effectively impairs and inhibits this androgen-stimulated nuclear translocation of the AR. nih.govciteab.comwikipedia.orgwikipedia.orgwikipedia.orgcenmed.comprobes-drugs.orguni.luguidetopharmacology.orgguidetopharmacology.orglabsolu.ca

In assays measuring the inhibition of androgen-stimulated nuclear translocation, this compound demonstrated an IC50 of 3.3 µM. For comparison, MDV3100 had an IC50 of 2.2 µM, and Bicalutamide (B1683754) had an IC50 of 2.0 µM in the same assay. wikipedia.org

Table 2: Inhibition of Androgen Receptor Nuclear Translocation

CompoundIC50 (µM)
This compound3.3
MDV31002.2
Bicalutamide2.0

Disruption of Coactivator Complex Formation

Beyond preventing ligand binding and nuclear translocation, this compound also disrupts the formation of the coactivator complex, which is essential for AR-mediated transcriptional activity. nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgcenmed.comprobes-drugs.orgguidetopharmacology.orgguidetopharmacology.orglabsolu.ca This effect on ligand-dependent coactivator recruitment has been quantitatively assessed using commercial coactivator assay kits that monitor the interaction between the AR and coactivator peptides via TR-FRET. nih.govwikipedia.org Dihydrotestosterone (DHT) is known to induce a dose-dependent interaction between the AR and FxxLF-motif containing peptides, signifying coactivator binding, which is subsequently disrupted by antiandrogens like this compound. nih.gov

Downstream Cellular Signaling Pathways

The antagonistic actions of this compound on the androgen receptor lead to significant downstream effects on cellular signaling, particularly impacting gene expression and cellular proliferation.

Regulation of Androgen-Dependent Gene Expression (e.g., Prostate-Specific Antigen)

This compound is a potent inhibitor of androgen-dependent gene expression, including the expression of prostate-specific antigen (PSA). It efficiently inhibits DHT-stimulated PSA expression in LNCaP prostate cancer cells. nih.govciteab.comnih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgcenmed.comprobes-drugs.orgguidetopharmacology.org

Comparative studies have shown this compound to be more effective than other antiandrogens in inhibiting PSA expression. Its Ki value for DHT-induced PSA expression inhibition in LNCaP cells was reported as 20.0 ± 5.5 nM. In contrast, MDV3100 had a Ki of 30.8 ± 7.7 nM, ARN-509 had a Ki of 38.4 nM, and bicalutamide had a Ki of 190 nM. nih.govciteab.comnih.govwikipedia.org

Table 3: Inhibition of DHT-Induced PSA Expression in LNCaP Cells

CompoundKi (nM) (Mean ± SEM)
This compound20.0 ± 5.5
MDV310030.8 ± 7.7
ARN-50938.4
Bicalutamide190

Furthermore, in in vivo models, specifically the LnCaP-Z2 xenograft model of prostate cancer, this compound has been shown to suppress PSA expression, correlating with its tumor-inhibiting activity. nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgcenmed.comprobes-drugs.orgguidetopharmacology.orgguidetopharmacology.orgbidd.group

Cellular Proliferation Inhibition Mechanisms

This compound effectively inhibits the proliferation of prostate cancer cells, both in vitro and in vivo. nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgcenmed.comprobes-drugs.orgguidetopharmacology.org It specifically inhibits DHT-induced cell proliferation. nih.govciteab.comwikipedia.org

In cell proliferation assays using LNCaP cells, this compound demonstrated an IC50 of 30 nM for inhibiting DHT-induced cell proliferation. This makes it significantly more potent than MDV3100 (IC50 148 nM) and ARN-509 (IC50 240 nM) in this context. nih.govnih.govwikipedia.org

Table 4: Inhibition of DHT-Induced Cell Proliferation in LNCaP Cells

CompoundIC50 (nM)
This compound30
MDV3100148
ARN-509240

In vivo studies, including Ki67 staining, have confirmed that this compound inhibits the proliferation of prostate cancer cells and suppresses tumor growth in xenograft models. nih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgcenmed.comprobes-drugs.orgguidetopharmacology.org

Cell Cycle Perturbations

This compound has been shown to induce perturbations in the cell cycle, contributing to its anti-proliferative effects. In studies involving LNCaP prostate cancer cells, this compound demonstrated a notable ability to block the cell cycle fishersci.ca. This effect is consistent with its role as an androgen receptor antagonist, as AR signaling plays a crucial role in regulating cell proliferation and progression through the cell cycle. Inhibiting AR activity can lead to a halt in the cell cycle, preventing uncontrolled cell division characteristic of cancer.

Interrogation of Intersecting Intracellular Signaling Cascades (e.g., PI3K/AKT Pathway)

The primary mechanism of action for this compound is its direct antagonism of the androgen receptor. While the PI3K/AKT/mTOR pathway is a significant intracellular signaling cascade frequently activated in prostate cancer and known to interact with androgen receptor signaling, direct evidence explicitly detailing this compound's interrogation or modulation of the PI3K/AKT pathway is not directly available in the provided research findings wikipedia.orgoncotarget.comnih.govresearchgate.net. However, the broader context of prostate cancer research suggests that targeting both the androgen receptor axis and pathways like PI3K/AKT could offer synergistic benefits in delaying castration-resistant prostate cancer progression nih.govwikipedia.org. The PI3K/AKT pathway is central to various cellular functions, including cell cycle progression, cell survival, and growth, and its oncogenic activation is a frequent event in prostate cancer oncotarget.comnih.gov. Therefore, while this compound's direct interaction with PI3K/AKT requires further specific investigation, its anti-androgenic effects contribute to a broader anti-cancer response that may indirectly influence or be complemented by the status of such intersecting pathways.

Data Tables

The following table summarizes key comparative data for this compound and other antiandrogens in prostate cancer cell lines.

CompoundKi (nM) for DHT-induced PSA expression in LnCAP cells flybase.orgnih.govIC50 (nM) for DHT-induced cell proliferation in LnCAP cells nih.govIC50 (µM) for competitive AR binding assay nih.gov
This compound20.0 ± 5.5307.9
MDV310030.8 ± 7.714816.3
ARN-50938.4240Not Specified
Bicalutamide190Not SpecifiedNot Specified

Preclinical Efficacy and Pharmacodynamic Studies of Onc1 13b

In Vitro Anti-Cancer Activity Profiling

Efficacy in Androgen-Sensitive Prostate Cancer Cell Lines (e.g., LNCaP)

In vitro studies have shown that ONC1-13B is highly effective in inhibiting androgen-dependent processes in human androgen-sensitive prostate cancer cell lines, such as LNCaP. The compound efficiently inhibits dihydrotestosterone (B1667394) (DHT)-stimulated prostate-specific antigen (PSA) expression and the proliferation of LNCaP cells. nih.govnih.govmedkoo.compatsnap.com

Specifically, this compound inhibits DHT-induced PSA expression in LNCaP cells with a Ki value of 20 nM. This demonstrates its potent antagonistic effect on AR-mediated gene transcription. Furthermore, this compound effectively inhibits DHT-induced cell proliferation in LNCaP cells, underscoring its direct impact on cancer cell growth. nih.gov

Activity in Androgen Receptor-Positive Breast Cancer Cell Lines (e.g., MCF7)

This compound has shown promise in preclinical models of breast cancer, particularly in androgen receptor-positive (AR+) breast cancer. While detailed in vitro quantitative data (e.g., IC50 values) for this compound's direct activity on MCF7 cell proliferation in vitro were not explicitly detailed in the available information, its efficacy in AR+ breast cancer xenograft models (as discussed in Section 3.2.2) suggests a relevant in vitro activity profile. cloudfront.net

Comparative Analysis of Efficacy Against Established Antiandrogens

A comparative analysis of this compound's in vitro efficacy against established antiandrogens highlights its superior or comparable potency. In inhibiting DHT-induced PSA expression in LNCaP cells, this compound (Ki 20 nM) was approximately 10-fold more efficient than bicalutamide (B1683754) (Ki 190 nM). nih.gov Moreover, this compound demonstrated slightly greater efficiency than two other clinical-stage antiandrogens, enzalutamide (B1683756) (MDV3100, Ki 30.8 nM) and ARN-509 (Ki 38.4 nM). nih.gov

The following table summarizes the comparative in vitro efficacy of this compound against other antiandrogens based on their Ki values for inhibiting DHT-induced PSA expression in LNCaP cells: nih.gov

CompoundKi (nM) for DHT-induced PSA Expression in LNCaP Cells
This compound20
Enzalutamide30.8
ARN-50938.4
Bicalutamide190

In Vivo Anti-Tumor Efficacy in Xenograft Models

Evaluation in Prostate Cancer Xenograft Models (e.g., LnCaP-Z2)

The anti-tumor efficacy of this compound has been rigorously evaluated in in vivo xenograft models of prostate cancer, specifically using the LnCaP-Z2 model in immunodeficient mice. This compound demonstrated efficient inhibition of tumor growth and effectively suppressed PSA expression in these models. nih.govnih.govmedkoo.compatsnap.com

The in vivo activity of this compound was found to be comparable to that of enzalutamide (MDV3100) at similar doses. Furthermore, when calculated per unit of concentration in plasma, the activity of this compound was observed to be even higher than that of enzalutamide. nih.govnih.govcloudfront.netpatsnap.com Its efficacy was also significantly higher when compared to bicalutamide in these models. nih.gov Histological analysis, including Ki67 staining, confirmed that this compound effectively inhibits the proliferation of prostate cancer cells in vivo. nih.gov

Assessment in Androgen Receptor-Positive Breast Cancer Xenograft Models

Preclinical studies have extended the evaluation of this compound to models of androgen receptor-positive breast cancer. This compound has shown high efficacy in these preclinical breast cancer models. cloudfront.net Notably, it inhibited the estradiol-stimulated growth of ER+/AR+ MCF7 xenografts. This finding is significant as it occurred despite this compound not binding to the estrogen receptor (ER), suggesting its anti-tumor effect in these models is primarily mediated through its antiandrogen activity on AR-positive cells. cloudfront.net

Quantitative Analysis of Tumor Growth Inhibition

Preclinical studies have quantitatively assessed the antitumor efficacy of this compound in xenograft models of prostate cancer. In male immunodeficient mice harboring LnCaP-Z2 tumors, oral administration of this compound for 21 days resulted in significant tumor growth inhibition. citeab.comnih.govresearchgate.netmedkoo.com

The in vivo activity of this compound has been shown to be comparable to that of MDV3100 at similar doses, and in some instances, even higher when calculated per unit of concentration in plasma. citeab.comwikipedia.orgwikipedia.orgnih.govresearchgate.net Furthermore, its efficacy was observed to be significantly greater than that of bicalutamide. citeab.com Histological analysis, specifically Ki67 staining, confirmed that this compound effectively inhibits the proliferation of prostate cancer cells in vivo, underscoring its potent antiproliferative effects within the tumor microenvironment. citeab.com

Biomarker Response and Pharmacodynamic Endpoints (e.g., PSA Suppression)

A key pharmacodynamic endpoint in prostate cancer research is the suppression of prostate-specific antigen (PSA) levels, a widely recognized biomarker for androgen receptor activity. This compound has been shown to efficiently inhibit DHT-stimulated PSA expression in prostate cancer cell lines, such as LnCAP cells. nih.govciteab.comguidetopharmacology.orgmedkoo.comflybase.org

In in vitro experiments, LnCAP cells cultured in a medium with charcoal-stripped serum (CSS) and treated with 5-α-dihydrotestosterone (DHT) demonstrated a robust suppression of PSA expression upon this compound administration. The inhibition constant (Ki) for this compound in inhibiting DHT-induced PSA expression was determined to be 20 nM. citeab.comguidetopharmacology.orgflybase.org This indicates a higher potency compared to bicalutamide (Ki 190 nM), and a slightly greater efficiency than MDV3100 (Ki 30.8 nM) and ARN-509 (Ki 38.4 nM). citeab.comguidetopharmacology.orgflybase.org

The compound also effectively inhibits DHT-induced cell proliferation in LnCAP cells, with an inhibitory concentration 50% (IC50) of 30 nM for this compound. This is notably more potent than MDV3100 (IC50 148 nM) and ARN-509 (IC50 240 nM) in inhibiting cell viability. flybase.org

A competitive-binding assay against the AR ligand Fluormone™ further elucidated this compound's interaction with the androgen receptor, showing an IC50 of 7.9 µM, compared to DHT's IC50 of 19 nM and MDV3100's IC50 of 16.3 µM. flybase.org

In the in vivo LnCaP-Z2 xenograft model, this compound effectively suppressed PSA expression, with a direct correlation observed between the decrease in PSA levels and the reduction in tumor sizes. citeab.commedkoo.com Beyond tumor-specific biomarkers, this compound also demonstrated a significant and dose-dependent decrease in the weight of androgen-dependent reproductive organs, including the prostate, epididymis, and seminal vesicles, in preclinical rat models, further confirming its systemic antiandrogenic activity. guidetopharmacology.org

Table 1: In Vitro Inhibition of DHT-Induced PSA Expression

CompoundKi (nM) for PSA Expression Inhibition citeab.comguidetopharmacology.orgflybase.org
This compound20.0 ± 5.5
MDV310030.8 ± 7.7
ARN-50938.4
Bicalutamide190

Table 2: In Vitro Inhibition of DHT-Induced LnCAP Cell Proliferation

CompoundIC50 (nM) for Cell Proliferation Inhibition flybase.org
This compound30
MDV3100148
ARN-509240

Table 3: Competitive Binding to Androgen Receptor

CompoundIC50 (µM) for AR Binding flybase.org
This compound7.9
MDV310016.3
DHT0.019 (19 nM)

Pharmacological and Medicinal Chemistry Research of Onc1 13b

Preclinical Pharmacokinetic Characterization

Preclinical pharmacokinetic studies are critical for understanding how a compound is absorbed, distributed, metabolized, and excreted within a living organism. These studies provide essential insights into a drug candidate's behavior in the body, informing its potential for therapeutic application erbc-group.comeuropa.eu.

Absorption and Distribution Studies in Animal Models

Investigations into the absorption and distribution of ONC1-13B have been conducted in various animal models, including mice, rats, and dogs nih.gov. A key finding from these studies is that this compound exhibits complete absorption following oral administration in rats, demonstrating an oral bioavailability of 100% nih.gov. This high oral bioavailability suggests efficient uptake from the gastrointestinal tract into the systemic circulation europa.eu.

Furthermore, a linear relationship has been observed between the administered dose of this compound and its concentration in both plasma and tumor tissues after repeated administrations nih.gov. This linearity is a favorable characteristic, indicating predictable exposure levels with varying doses. In terms of distribution, this compound shows significantly lower distribution to the brain compared to other antiandrogens like MDV3100 and ARN-509 nih.govnih.govresearchgate.netpatsnap.com. This reduced brain distribution is considered advantageous as it may decrease the risk of central nervous system (CNS)-related side effects, such as seizures, which have been associated with some other antiandrogens nih.govnih.govresearchgate.net.

The pharmacokinetic parameters for this compound were calculated using non-compartmental analysis, employing software such as WinNonlin Professional 5.2 nih.gov.

Table 1: Summary of Preclinical Pharmacokinetic Properties of this compound

Pharmacokinetic ParameterFinding in Animal Models (Mice, Rats, Dogs)Comparative Data (vs. MDV3100, ARN-509)
Oral Bioavailability100% in rats nih.govN/A
Dose-Concentration RelationshipLinear relationship with plasma and tumor concentrations after repeated administration nih.govThis compound plasma and tumor concentrations are 5-10-fold (plasma) and 3-9-fold (tumors) lower than MDV3100 at similar activity nih.gov
Brain DistributionLow brain distribution nih.govnih.govresearchgate.netpatsnap.comLess than MDV3100 and ARN-509 nih.govnih.govresearchgate.netpatsnap.com

Metabolic Pathway Elucidation and Enzyme Interaction Profiling (e.g., Cytochrome P450 Enzyme Activity)

Research has shown that this compound induces significantly lower in vitro CYP3A activity when compared to MDV3100 or ARN-509 nih.govnih.govresearchgate.netpatsnap.com. MDV3100, for instance, is recognized as a strong CYP3A inducer nih.govresearchgate.net. The reduced impact of this compound on CYP3A activity suggests a lower potential for drug-drug interactions, making it potentially well-suited for co-therapy with other drugs that are substrates of CYP3A nih.govnih.govresearchgate.netpatsnap.com. A CYP3A induction assay was utilized to determine these effects researchgate.net.

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish correlations between the chemical structure of a compound and its biological activity. This understanding guides the rational design and synthesis of new molecules with improved potency and selectivity orcid.orgosti.govscience.gov.

Rational Design and Synthesis of this compound Derivatives

This compound, designated as (R)-6 in some studies, is part of a series of novel and highly active androgen receptor antagonists. These compounds were rationally designed and synthesized based on existing SAR information from reported AR antagonists and in silico modeling patsnap.comresearchgate.net. The synthesis of this compound was carried out at the Chemical Diversity Research Institute nih.gov.

The core structure of these antagonists incorporates a spiro-4-(5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile moiety patsnap.comresearchgate.net. The rational design efforts led to the identification of this compound and its related analogues, including an active N-dealkylated metabolite, as potent molecules patsnap.comresearchgate.net. The introduction of a stereospecific spiro-moiety and a fluoride (B91410) atom at the para-position of the phenyl ring has been highlighted as a key structural feature contributing to the observed sub-nanomolar activity researchgate.net.

Computational Modeling and Molecular Docking Analysis of Ligand-Receptor Interactions

Computational modeling, particularly molecular docking analysis, plays a significant role in understanding ligand-receptor interactions and guiding drug design mdpi.comendocrine-abstracts.orgvetticattgroup.com. For this compound and its analogues, comparative SAR and 3D molecular docking studies were performed to elucidate the observed differences in binding potency to the androgen receptor patsnap.comresearchgate.net.

Molecular docking is a powerful computational method used to predict the preferred orientation of a ligand when bound to a receptor, thereby estimating the strength of the association or binding affinity mdpi.comendocrine-abstracts.org. A challenge in studying the androgen receptor (AR) through structure-based methods has been the historical lack of publicly available antagonist-bound crystal structures mdpi.com. However, advancements in computational techniques, such as molecular dynamics simulations, can be employed to generate antagonist AR structures, which can then be used to improve the accuracy of docking studies for AR antagonists mdpi.com. The androgen receptor model with PDB code 4K7A has been utilized in such investigations, with residues 690 to 919 coding for the ligand-binding domain mdpi.com.

Identification of Key Pharmacophores for Androgen Receptor Antagonism

This compound functions as a potent antagonist of the androgen receptor (AR) nih.govmedkoo.comnih.govresearchgate.netpatsnap.comcancer.gov. Its mechanism of action involves several key molecular events:

Prevention of Androgen Binding: this compound prevents endogenous androgens, such as dihydrotestosterone (B1667394) (DHT), from binding to the ligand-binding domain of the AR nih.govmedkoo.comresearchgate.net.

Inhibition of AR Nuclear Translocation: It inhibits the androgen-stimulated translocation of the AR from the cytoplasm to the nucleus, a crucial step for AR-mediated gene expression nih.govmedkoo.comresearchgate.net.

Disruption of Coactivator Complex Formation: this compound also prevents the formation of coactivator complexes with the AR, further hindering its transcriptional activity nih.govmedkoo.comresearchgate.net.

These actions collectively lead to the efficient inhibition of DHT-stimulated prostate-specific antigen (PSA) expression and the proliferation of prostate cancer cells nih.govmedkoo.comnih.govresearchgate.netpatsnap.com. In vitro studies have shown that this compound inhibits DHT-induced PSA expression with a Ki value of 20 nM, demonstrating approximately 10-fold greater efficiency than bicalutamide (B1683754) (Ki 190 nM) and slightly more efficiency than MDV3100 (Ki 30.8 nM) and ARN-509 (Ki 38.4 nM) nih.govresearchgate.net. This compound binds to the AR with similar efficacy to MDV3100 nih.gov.

The rational design efforts suggest that the stereospecific spiro-moiety and the presence of a fluoride atom at the para-position of the phenyl ring are critical pharmacophoric elements contributing to the high potency of this compound researchgate.net.

Table 2: Androgen Receptor Antagonism Activity of this compound and Comparators

CompoundAR Binding Efficacy (vs. MDV3100)Ki (PSA Expression Inhibition in LnCAP cells) nih.govresearchgate.netIC50 (PSA Production Inhibition in LNCaP cells) patsnap.comresearchgate.net
This compoundSimilar nih.gov20 nM nih.govresearchgate.net59-80 nM patsnap.comresearchgate.net
BicalutamideN/A190 nM nih.govAt least two times less active than this compound patsnap.comresearchgate.net
MDV3100Similar nih.gov30.8 nM nih.govresearchgate.netN/A
ARN-509N/A38.4 nM nih.govresearchgate.netN/A
NilutamideN/AN/AAt least two times less active than this compound patsnap.comresearchgate.net
Enzalutamide (B1683756)N/AN/AAt least two times less active than this compound patsnap.comresearchgate.net

Strategies for Overcoming Therapeutic Resistance with Onc1 13b

Investigation of Androgen Receptor-Mediated Resistance Mechanisms

Prostate cancer progression is intrinsically linked to the androgen receptor (AR) and its associated signaling pathways. wikidata.orgflybase.org Despite advancements with approved AR-targeting drugs like enzalutamide (B1683756) (formerly MDV3100) and abiraterone, resistance invariably develops, necessitating the exploration of new therapeutic strategies. wikidata.orgflybase.orgmims.commims.com

Therapeutic resistance in prostate cancer is multifaceted, often driven by the dysregulation of the AR pathway itself. Key mechanisms include AR overexpression, which allows tumor cells to survive and proliferate even in low-androgen conditions. flybase.org This overexpression can result from AR gene amplification, epigenetic alterations, and microRNA modulation. flybase.org Furthermore, mutations within the AR ligand-binding domain (LBD) are observed in approximately 10-30% of castration-resistant prostate cancer (CRPC) patients. flybase.org These mutations can lead to increased coactivator recruitment, altered ligand specificity and affinity, and even a transition of AR from an antagonist-activated state to an agonist-activated one. flybase.org Resistance to enzalutamide, for instance, has been associated with changes in steroidogenesis, glucose metabolism, and autophagy, alongside increased expression of genes involved in steroid biosynthesis, such as AKR1C3. flybase.org

Preclinical Strategies Utilizing ONC1-13B to Circumvent Resistance

This compound is an orally bioavailable, synthetic nonsteroidal antiandrogen that functions as a potent antagonist of the androgen receptor. mims.comcenmed.comwikipedia.org Its mechanism of action is comparable to that of other established AR antagonists, including enzalutamide (MDV3100) and apalutamide (B1683753) (ARN-509). wikidata.orgmims.commims.comwikipedia.orgciteab.com this compound effectively inhibits dihydrotestosterone (B1667394) (DHT)-stimulated prostate-specific antigen (PSA) expression and the proliferation of prostate cancer cells in vitro. wikidata.orgmims.commims.comwikipedia.orgciteab.com

The compound exerts its anti-androgenic effects by preventing the binding of androgens to the AR ligand-binding domain, impeding androgen-stimulated AR nuclear translocation, and disrupting coactivator complex formation. wikidata.orgmims.commims.comwikipedia.orgciteab.com Preclinical studies have demonstrated the robust efficacy of this compound in vivo. In the LnCaP-Z2 xenograft model of prostate cancer, this compound significantly inhibits tumor growth and suppresses PSA expression. wikidata.orgmims.commims.comwikipedia.orgciteab.com Notably, the in vivo activity of this compound is comparable to, or even surpasses, that of MDV3100 at similar doses when normalized to plasma concentration. wikidata.orgmims.commims.comciteab.com

Detailed research findings indicate that this compound inhibits DHT-induced PSA expression with a Ki value of 20.0 ± 5.5 nM. mims.com This demonstrates a higher efficiency compared to bicalutamide (B1683754) (Ki 190 nM) and a slightly greater efficiency than MDV3100 (Ki 30.8 ± 7.7 nM) and ARN-509 (Ki 38.4 nM) in inhibiting PSA production in LNCaP cells. mims.com Furthermore, this compound effectively inhibits DHT-induced cell proliferation in LnCAP cells, showcasing its potent anti-proliferative activity in prostate cancer models. mims.com Beyond prostate cancer, this compound has also demonstrated efficacy in preclinical models of AR-positive breast cancers. citeab.com

Table 1: Comparative Inhibition of DHT-Induced PSA Expression in LNCaP Cells

CompoundKi Value (nM) (Mean ± SEM) mims.com
This compound20.0 ± 5.5
MDV310030.8 ± 7.7
ARN-50938.4
Bicalutamide190

Combination Therapeutic Approaches

The development of therapeutic resistance to single-agent AR antagonists underscores the importance of combination therapeutic approaches to improve patient outcomes and overcome resistance. wikidata.orgmims.commims.commims.com

Rationale and Design of Preclinical Combination Regimens

A significant advantage of this compound in the context of combination therapy lies in its favorable drug-drug interaction profile. This compound induces significantly lower in vitro CYP3A activity compared to other AR antagonists such as MDV3100, which is a known strong CYP3A inducer, or ARN-509. wikidata.orgmims.commims.commims.com This reduced potential for CYP3A induction suggests that this compound is well-suited for co-therapy with drugs that are substrates of the CYP3A enzyme, thereby minimizing the risk of adverse drug-drug interactions that could limit the application of combination regimens. wikidata.orgmims.commims.commims.com

Table 2: Comparative In Vitro CYP3A Induction Potential

CompoundCYP3A Induction at 10µM (Relative Potency) mims.comActivity at 1µM mims.com
This compound~2-fold less potent than MDV3100/ARN-509No activity
MDV3100HigherActive
ARN-509HigherActive

Furthermore, this compound exhibits lower distribution to the brain compared to MDV3100 and ARN-509. wikidata.orgmims.commims.com While this compound, like other antiandrogens, binds with low affinity to GABA receptors, its reduced brain distribution suggests a lower potential for GABA-related seizure development. wikidata.orgmims.commims.comciteab.com This characteristic is crucial for designing combination regimens, as it may allow for broader therapeutic application without increasing neurological side effects. The preclinical development of this compound has been completed, and it has been submitted for Phase I clinical studies in patients with metastatic CRPC. nih.gov

Advanced Research Directions and Translational Potential of Onc1 13b Preclinical Perspective

Identification and Validation of Predictive Biomarkers for Response to ONC1-13B

A crucial step in the clinical translation of this compound is the identification of predictive biomarkers to select patients who will derive the most benefit. While specific biomarkers for this compound are yet to be validated, its mechanistic similarity to second-generation antiandrogens provides a clear roadmap for investigation. The androgen receptor itself is the primary biomarker of interest. Its expression level, mutational status, and the presence of splice variants are known to influence response to AR-targeted therapies. nih.gov For instance, the AR splice variant 7 (AR-V7) is a well-established resistance mechanism for therapies targeting the AR LBD. nih.gov

Future preclinical research should focus on validating a biomarker signature for this compound. This would involve screening a panel of prostate cancer cell lines and patient-derived models with known molecular profiles (e.g., AR amplification, AR mutations, AR-V7 status) to correlate these features with sensitivity or resistance to this compound. Such studies are critical for designing biomarker-driven clinical trials and optimizing patient care. hematologyandoncology.net

Biomarker CategorySpecific BiomarkerRationale for InvestigationPotential Clinical Utility
AR StatusAR amplification/overexpressionHigher AR levels may indicate continued dependence on AR signaling.Predicting sensitivity to this compound.
AR Splice VariantsAR-V7 mRNA or protein in circulating tumor cells (CTCs) or tissueAR-V7 lacks the LBD, the target of this compound, conferring resistance to similar drugs. nih.govonclive.comIdentifying patients unlikely to respond; guiding choice of alternative therapy.
AR MutationsMutations in the AR Ligand-Binding Domain (LBD)Specific mutations can convert antagonists to agonists, leading to resistance.Predicting acquired resistance to this compound.
Downstream AR TargetsProstate-Specific Antigen (PSA) levelsThis compound effectively inhibits DHT-stimulated PSA expression in preclinical models. nih.govresearchgate.netMonitoring therapeutic response and early detection of resistance.
DNA Repair GenesMutations in HRR genes (e.g., BRCA1/2)Increasingly recognized in prostate cancer, may indicate sensitivity to other drug classes (e.g., PARP inhibitors). urotoday.comGuiding potential combination strategies with this compound.

Exploration of Novel Androgen Receptor Variants and Alternative Therapeutic Targets

The emergence of resistance is a major challenge for all AR-directed therapies. nih.gov A primary mechanism is the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD. mdpi.com Among these, AR-V7 is the most frequently expressed and studied variant in CRPC. dtic.mil Because this compound targets the AR LBD, tumors expressing AR-V7 are predicted to be inherently resistant. researchgate.netdtic.mil

Therefore, a critical area of advanced preclinical research is to investigate the activity of this compound in the context of AR-V7 expression. Furthermore, this challenge necessitates the exploration of alternative therapeutic targets to either overcome or prevent resistance. Strategies include:

Targeting the AR N-terminal Domain (NTD): Since both full-length AR and key splice variants like AR-V7 contain the NTD, developing inhibitors against this domain is a promising strategy to overcome LBD-related resistance mechanisms. mdpi.comdtic.mil

Investigating Bypass Pathways: Resistance can also emerge through the activation of signaling pathways that bypass the need for AR. Preclinical studies should explore the efficacy of combining this compound with inhibitors of these pathways (e.g., PI3K/AKT, c-Myc) to create synergistic anti-tumor effects and delay the onset of resistance. mdpi.com

Development and Application of Innovative Preclinical Disease Models

The initial preclinical evaluation of this compound was conducted using the LnCaP-Z2 xenograft model. nih.govresearchgate.net While valuable, traditional cell line-derived xenografts have limitations, as they often fail to recapitulate the complexity and heterogeneity of human tumors. nih.govnih.gov To better predict clinical outcomes and study resistance, the application of more sophisticated preclinical models is imperative. irbbarcelona.orgthemarkfoundation.org

Innovative models that can advance the study of this compound include:

Patient-Derived Xenografts (PDX): These models are created by implanting fresh patient tumor tissue into immunodeficient mice. PDX models better maintain the architecture, cellular diversity, and genetic profile of the original tumor, making them superior for evaluating efficacy and identifying resistance mechanisms. irbbarcelona.org

Organoids: These are three-dimensional (3D) in vitro cultures derived from patient tumors that can more accurately mimic the in vivo environment compared to 2D cell cultures. nih.govirbbarcelona.org Organoids are suitable for higher-throughput screening of this compound in combination with other agents.

Genetically Engineered Mouse Models (GEMMs): These models can be engineered to develop prostate cancer that mirrors the genetic progression of the human disease, including the development of resistance through mechanisms like AR-V7 expression. themarkfoundation.org

Model TypeDescriptionAdvantages for this compound StudiesLimitations
Cell Line-Derived Xenograft (e.g., LnCaP-Z2)Human prostate cancer cell lines are injected into immunodeficient mice. researchgate.netGood for initial efficacy and pharmacokinetic studies; reproducible.Lacks tumor heterogeneity and microenvironment; poor predictor of clinical success. nih.gov
Patient-Derived Xenograft (PDX)Fragments of a patient's tumor are implanted directly into immunodeficient mice. irbbarcelona.orgPreserves original tumor architecture, heterogeneity, and molecular signature. Excellent for studying response and resistance in a patient-relevant context.Costly, time-consuming, lacks an intact immune system.
Organoids3D self-organizing cultures derived from patient tissue or stem cells. irbbarcelona.orgRecapitulates aspects of tumor architecture and is suitable for drug screening and studying combination therapies.Lacks a native tumor microenvironment and systemic effects.
Genetically Engineered Mouse Models (GEMMs)Mice engineered with specific genetic mutations to spontaneously develop prostate cancer. themarkfoundation.orgAllows for studying tumor initiation and progression in an immunocompetent host; ideal for evaluating immune interactions.Tumors may not fully replicate the complexity of human cancer; long latency.

Future Avenues for Therapeutic Index Optimization in Preclinical Settings

The therapeutic index—a measure of a drug's efficacy relative to its toxicity—is a key determinant of its clinical utility. Preclinical data for this compound already suggest a potentially favorable therapeutic index. Specifically, it demonstrates lower distribution to the brain compared to MDV3100 and ARN-509, which may decrease the risk of seizures. nih.govresearchgate.netnih.gov Additionally, this compound shows significantly lower induction of the CYP3A enzyme in vitro, indicating a reduced potential for drug-drug interactions compared to other antiandrogens. nih.govjcancer.orgresearchgate.netnih.gov

Future preclinical work should aim to build on these advantages. Avenues for optimizing the therapeutic index include:

Rational Combination Therapies: Combining this compound with other agents could produce synergistic effects, allowing for lower, less toxic concentrations of each drug to be used while achieving greater anti-tumor activity. semanticscholar.org

Targeted Drug Delivery: Developing nanoparticle-based or antibody-drug conjugate systems to deliver this compound specifically to prostate cancer cells could maximize its concentration at the tumor site while minimizing systemic exposure and potential off-target effects.

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilizing sophisticated PK/PD models with data from advanced preclinical systems (like PDX) can help to better predict the exposure-efficacy and exposure-toxicity relationships in humans, allowing for more precise optimization. semanticscholar.org

StrategyRationalePreclinical Approach
Combination TherapyAchieve synergy, allowing for lower concentrations of this compound, thereby reducing potential toxicity while enhancing efficacy. semanticscholar.orgTest this compound in combination with chemotherapy, PARP inhibitors, or inhibitors of bypass signaling pathways in PDX and organoid models.
Novel Drug Delivery SystemsIncrease drug concentration at the tumor site and reduce systemic exposure to minimize off-target effects.Develop and test nanoparticle formulations or prostate-specific membrane antigen (PSMA)-targeted conjugates carrying this compound in xenograft models.
Refined PK/PD ModelingBetter predict the relationship between drug exposure, efficacy, and toxicity to inform clinical trial design.Integrate data from multiple preclinical models (in vitro, in vivo) to build robust computational models that can simulate clinical scenarios.
Leveraging Favorable Intrinsic PropertiesThis compound has lower brain penetration and lower CYP3A induction, suggesting an inherently better safety profile. nih.govnih.govConduct head-to-head comparative toxicology studies against other antiandrogens in relevant animal models to confirm these advantages.

Q & A

Q. What experimental models are recommended for assessing ONC1-13B's antiandrogen activity in preclinical studies?

  • Methodological Answer : Use in vitro assays (e.g., AR binding affinity tests with radioligand competition) and in vivo xenograft models (e.g., LNCaP-Z2 cell lines) to evaluate efficacy. For binding affinity, measure Ki values via competitive displacement assays, as this compound demonstrated a Ki of 18.4 nM . In xenograft models, administer this compound at 30–300 mg/kg and quantify tumor volume reduction with statistical validation (e.g., p<0.05) .

Q. How does this compound's pharmacokinetic profile influence experimental design in comparative studies?

  • Methodological Answer : Design dose-frequency protocols based on its oral bioavailability (~100%) and half-life (5.2 hours). Use staggered dosing in animal models to maintain therapeutic plasma levels while avoiding saturation. Compare metabolite profiles (e.g., N- and O-demethylated derivatives) using LC-MS to assess metabolic stability .

Q. What statistical methods are appropriate for analyzing this compound's dose-response relationships in cell proliferation assays?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate IC50 values. For example, this compound showed an IC50 of 79.2 nM in LNCaP cells; use Student’s t-test or ANOVA to validate significance against controls, as done in preclinical studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's high in vitro potency and variable in vivo efficacy?

  • Methodological Answer : Conduct PK/PD modeling to correlate plasma concentrations with tumor suppression. Address bioavailability limitations by co-administering CYP inhibitors (if metabolism is a confounder) or optimizing formulation (e.g., nano-encapsulation). Cross-validate findings using orthotopic prostate cancer models to better mimic human physiology .

Q. What strategies mitigate off-target neurological effects (e.g., reduced brain distribution) while maintaining this compound's therapeutic efficacy?

  • Methodological Answer : Use blood-brain barrier (BBB) penetration assays (e.g., in vitro PAMPA-BBB) to screen analogs. Modify structural motifs (e.g., the spirocyclic oxygen-containing ring) to enhance polarity, reducing BBB permeability. Validate via comparative biodistribution studies using radiolabeled this compound .

Q. How should researchers design metabolic stability studies to predict this compound's clinical drug-drug interaction risks?

  • Methodological Answer : Perform in vitro hepatic microsome assays (human and preclinical species) to identify major metabolic pathways (e.g., CYP3A4-mediated demethylation). Use reaction phenotyping and chemical inhibitors to quantify enzyme contributions. Cross-reference with clinical CYP probe substrates to model potential interactions .

Data Analysis and Validation

Q. What criteria ensure reproducibility in this compound's preclinical data?

  • Methodological Answer : Adopt ARRIVE guidelines for animal studies: report sample sizes, randomization methods, and blinding. Include vehicle controls (e.g., 64.33 × 10^6 cells/mL ± 3.37 SD) and validate assays across independent labs. Share raw data (e.g., cell counts, tumor volumes) in supplementary materials .

Q. How can researchers validate this compound's specificity for mutant AR isoforms (e.g., T878A) in heterogeneous tumor models?

  • Methodological Answer : Use CRISPR-engineered AR variants in isogenic cell lines. Perform competitive binding assays with fluorescent-tagged this compound and quantify localization via confocal microscopy. Validate in patient-derived xenografts (PDXs) with AR mutation profiling .

Experimental Design Optimization

Q. What in silico tools predict this compound's binding modes to guide structural optimization?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) using AR-LBD crystal structures (PDB: 2PIX). Perform free-energy perturbation (FEP) calculations to prioritize analogs with improved binding ΔG. Validate predictions via surface plasmon resonance (SPR) .

Q. How do researchers balance throughput and accuracy in high-content screening for this compound combination therapies?

  • Methodological Answer : Use 3D spheroid co-culture models with automated imaging (e.g., IncuCyte). Apply factorial design experiments to test drug combinations (e.g., this compound + abiraterone). Analyze synergy via Chou-Talalay plots and Bliss independence models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.